4-Methoxybenzene-1,2,3-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzene-1,2,3-triol can be achieved through several methods. One common approach involves the hydroxylation of 4-methoxyphenol using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. Another method includes the demethylation of 4-methoxy-1,2,3-trimethoxybenzene using boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into corresponding dihydroxy derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4), mild conditions.
Substitution: Br2, HNO3, sulfuric acid (H2SO4), elevated temperatures.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-Methoxybenzene-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxybenzene-1,2,3-triol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: The compound can modulate cell signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
1,2,3-Trihydroxybenzene: Lacks the methoxy group, making it less hydrophobic.
4-Methoxyphenol: Lacks two hydroxyl groups, resulting in different reactivity and properties.
1,2,4-Benzenetriol: Different hydroxyl group arrangement, leading to distinct chemical behavior.
Uniqueness: 4-Methoxybenzene-1,2,3-triol is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-methoxybenzene-1,2,3-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,8-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQVQRQYGVYXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586257 |
Source
|
Record name | 4-Methoxybenzene-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87997-30-6 |
Source
|
Record name | 4-Methoxybenzene-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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